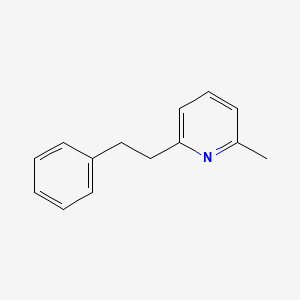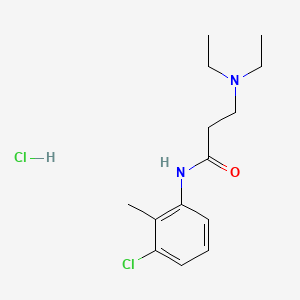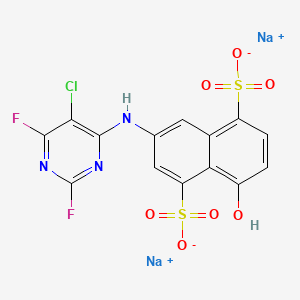
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the carboxylic acid group, the aminocarbonyl group, and the 2-methylphenylamino group. The final step involves the conversion to the monosodium salt form. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products with different functional groups .
科学的研究の応用
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt has several applications in scientific research:
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .
類似化合物との比較
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog with similar structural features but lacking the additional functional groups.
Nicotinic acid: Another pyridine derivative with a carboxylic acid group, commonly known for its role in human nutrition.
Isonicotinic acid: A structural isomer with the carboxylic acid group in a different position on the pyridine ring.
Uniqueness
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
134828-50-5 |
|---|---|
分子式 |
C15H14N3NaO3 |
分子量 |
307.28 g/mol |
IUPAC名 |
sodium;5-carbamoyl-2-methyl-6-(2-methylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15N3O3.Na/c1-8-5-3-4-6-12(8)18-14-11(13(16)19)7-10(15(20)21)9(2)17-14;/h3-7H,1-2H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1 |
InChIキー |
JSYQRYFIQQMFQX-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1NC2=C(C=C(C(=N2)C)C(=O)[O-])C(=O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)








